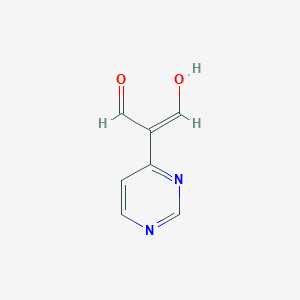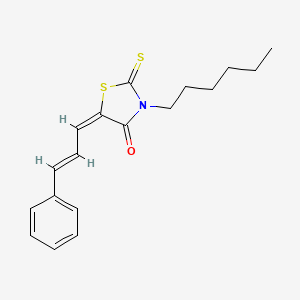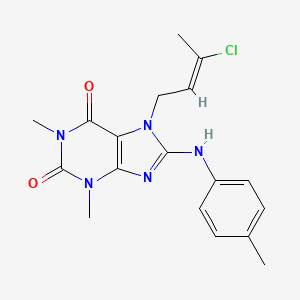
3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde is an organic compound with the molecular formula C(_7)H(_6)N(_2)O(_2) It features a pyrimidine ring substituted with a hydroxy group and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde involves an aldol condensation reaction. This process typically uses pyrimidine-4-carbaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
-
Oxidation of Alcohols: : Another synthetic route involves the oxidation of 3-Hydroxy-2-pyrimidin-4-ylpropanol. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
-
Reduction: : This compound can be reduced to form 3-Hydroxy-2-pyrimidin-4-ylpropanol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
-
Substitution: : The hydroxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: KMnO(_4) in aqueous solution, CrO(_3) in acetic acid.
Reduction: NaBH(_4) in methanol, LiAlH(_4) in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Hydroxy-2-pyrimidin-4-ylacrylic acid.
Reduction: 3-Hydroxy-2-pyrimidin-4-ylpropanol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It can serve as a probe to investigate biochemical pathways involving pyrimidine derivatives.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor to drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a useful starting material for various applications.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and aldehyde groups can form hydrogen bonds and covalent interactions with active sites, modulating the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-pyrimidin-4-ylbenzoic acid
- 4-Hydroxy-4-pyrimidin-5-ylcyclohexan-1-one
- 4-Hydroxy-4-pyrimidin-2-ylcyclohexan-1-one
Uniqueness
Compared to similar compounds, 3-Hydroxy-2-pyrimidin-4-ylacrylaldehyde is unique due to its acrylaldehyde moiety, which imparts distinct reactivity and potential applications. The presence of both hydroxy and aldehyde functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-pyrimidin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-5,10H/b6-3+ |
InChI Key |
ZRGQRQGCDKAEPY-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CN=CN=C1/C(=C/O)/C=O |
Canonical SMILES |
C1=CN=CN=C1C(=CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041446.png)

![4-[(E)-(2,4-dimethoxyphenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041450.png)


![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)
